Cas no 946320-84-9 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide)

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide is a synthetic organic compound featuring a tetrahydroquinoline core functionalized with benzoyl and chloro-methoxybenzamide groups. Its molecular structure suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecule development. The presence of electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the benzamide moiety may influence its binding affinity and selectivity in target interactions. The compound’s rigid framework and functional group diversity make it a candidate for further derivatization in drug discovery. Its synthetic route and purity are critical for reproducibility in research applications. Analytical characterization typically includes HPLC, NMR, and mass spectrometry to confirm identity and quality.
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide structure
946320-84-9 structure
Product Name:N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide
CAS No:946320-84-9
MF:C24H21ClN2O3
MW:420.888145208359
CID:5514282
Update Time:2025-06-07

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-5-chloro-2-methoxybenzamide
    • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide
    • Inchi: 1S/C24H21ClN2O3/c1-30-22-12-10-18(25)14-20(22)23(28)26-19-11-9-16-8-5-13-27(21(16)15-19)24(29)17-6-3-2-4-7-17/h2-4,6-7,9-12,14-15H,5,8,13H2,1H3,(H,26,28)
    • InChI Key: PXBSVJGDMCEYPZ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC2=C(C=C1)CCCN2C(=O)C1=CC=CC=C1)(=O)C1=CC(Cl)=CC=C1OC

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N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide Related Literature

Additional information on N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide

Introduction to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide (CAS No. 946320-84-9)

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide, identified by its CAS number 946320-84-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in the development of novel therapeutic agents.

The molecular structure of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide is characterized by its intricate framework, which combines a benzamide moiety with a tetrahydroquinoline scaffold. The benzoyl group at the 1-position of the tetrahydroquinoline ring and the chloro and methoxy substituents on the benzamide portion contribute to its unique chemical properties and biological interactions. This structural complexity suggests potential applications in modulating various biological pathways, particularly those involving enzyme inhibition and receptor binding.

In recent years, there has been a surge in research focused on developing small molecule inhibitors for therapeutic purposes. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide has emerged as a compound of interest due to its ability to interact with biological targets in a selective manner. The benzamide group is known to be a privileged scaffold in drug design, often employed in the development of drugs that target inflammatory diseases, neurological disorders, and cancer. The presence of the tetrahydroquinoline moiety further enhances its potential by providing a framework that can mimic natural products and bioactive peptides.

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide involves multi-step organic transformations that require precise control over reaction conditions and reagent selection. The benzoylation step at the 1-position of the tetrahydroquinoline ring is particularly critical and must be performed under conditions that ensure high yield and purity. Additionally, the introduction of the chloro and methoxy substituents on the benzamide portion necessitates careful consideration to avoid unwanted side reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations with high efficiency.

The biological activity of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide has been extensively studied in vitro and in vivo. Preliminary findings suggest that this compound exhibits inhibitory activity against several enzymes implicated in disease pathogenesis. For instance, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammation. Furthermore, its interaction with other enzymes such as kinases and proteases has been explored, indicating potential applications in oncology and immunomodulation.

The pharmacokinetic properties of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide are also under investigation to assess its suitability for clinical development. Factors such as solubility, stability, bioavailability, and metabolic clearance are critical parameters that determine whether a compound can progress to human trials. Computational modeling techniques have been utilized to predict these properties before experimental validation is conducted. This approach helps in optimizing the molecular structure to enhance its pharmacokinetic profile.

In conclusion, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide(CAS No. 946320-84-9) represents a significant advancement in the field of medicinal chemistry. Its complex structure and demonstrated biological activity make it a valuable candidate for further research into novel therapeutic interventions. As our understanding of disease mechanisms continues to evolve,so too will our ability to design molecules like this one that can modulate these pathways effectively.

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